1-(5-Nitropyridin-2-yl)piperidin-4-ol 1-(5-Nitropyridin-2-yl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 353258-16-9
VCID: VC21329375
InChI: InChI=1S/C10H13N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7,9,14H,3-6H2
SMILES: C1CN(CCC1O)C2=NC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol

1-(5-Nitropyridin-2-yl)piperidin-4-ol

CAS No.: 353258-16-9

Cat. No.: VC21329375

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Nitropyridin-2-yl)piperidin-4-ol - 353258-16-9

Specification

CAS No. 353258-16-9
Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
IUPAC Name 1-(5-nitropyridin-2-yl)piperidin-4-ol
Standard InChI InChI=1S/C10H13N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7,9,14H,3-6H2
Standard InChI Key JHDAKLOFMCIERS-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C2=NC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CN(CCC1O)C2=NC=C(C=C2)[N+](=O)[O-]

Introduction

1-(5-Nitropyridin-2-yl)piperidin-4-ol is a synthetic organic compound that combines a nitropyridine moiety with a piperidine ring. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic versatility. Despite the limited availability of specific information on this compound, its structure suggests it could be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol typically involves the reaction of 2-bromo-5-nitropyridine with piperidin-4-ol in the presence of a base such as triethylamine. This reaction facilitates the nucleophilic substitution of the bromine atom by the piperidine ring, forming the desired compound.

ReagentsQuantity (mmol)Conditions
2-Bromo-5-nitropyridine4.98Room temperature, triethylamine
Piperidin-4-ol4.98Stirring, several hours

Potential Biological Activities

While specific biological activity data for 1-(5-Nitropyridin-2-yl)piperidin-4-ol is scarce, compounds with similar structures have shown promise in various therapeutic areas. For instance, nitropyridine derivatives have been explored for their antimicrobial and anticancer properties. The presence of a nitro group can enhance the compound's ability to interact with biological targets, potentially leading to inhibitory effects on enzymes or receptors involved in disease pathways.

Related Compounds and Their Activities

Related compounds, such as those containing nitropyridine or piperidine moieties, have been studied extensively for their biological activities:

  • Antimicrobial Activity: Some nitropyridine derivatives have demonstrated activity against multidrug-resistant bacteria, including Staphylococcus aureus .

  • Anticancer Activity: Piperidine-based compounds have shown potential in inhibiting cancer cell growth, particularly in lung and breast cancer cell lines .

Future Research Directions

Given the lack of detailed information on 1-(5-Nitropyridin-2-yl)piperidin-4-ol, future research should focus on its synthesis optimization, biological activity screening, and potential applications in drug development. The compound's structural features suggest it could serve as a scaffold for designing novel therapeutic agents.

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